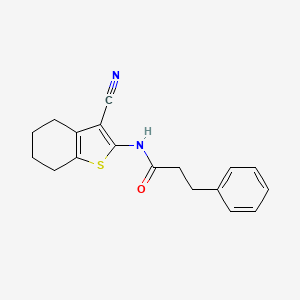

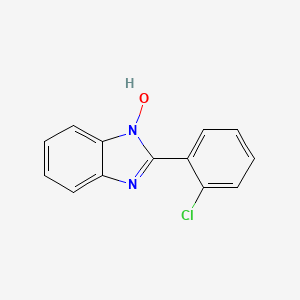

N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide, also known as TTA-A2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TTA-A2 belongs to the class of compounds known as thiazolidinediones, which are known to have anti-inflammatory and insulin-sensitizing properties.

Scientific Research Applications

Radiochemical Synthesis and Purity

- The compound was involved in the synthesis of radiolabeled FCE 24578, an immunomodulating agent, using [1-14C]acetonitrile and [ring-U-14C]benzoic acid. The synthesis yielded radiolabeled compounds with high radiochemical purity and specific activity, indicating potential for research in radiochemical tracking and drug development (Angiuli & Vicario, 1990).

Antimicrobial Potential

- Synthesized derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, including the target compound, showed promising antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Structural Analysis and Characterization

- The compound's derivatives were subjected to comprehensive structural analysis, including X-ray diffraction and spectral studies. These studies provide valuable insights into the molecular structure and properties, important for further pharmaceutical applications (Demir et al., 2016).

Antitumor Activity

- Some derivatives of the compound exhibited significant antitumor effects, highlighting the compound's relevance in cancer research and potential therapeutic applications (Ostapiuk, Frolov, & Matiychuk, 2017).

Dye and Textile Applications

- Novel dye systems based on this compound and its derivatives were developed, showing significant antibacterial and antifungal activities. These dyes were applied in textile finishing, indicating its utility beyond traditional pharmaceutical applications (Shams et al., 2011).

Kinase Inhibition

- Some N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives showed potent inhibition of JNK2 and JNK3 kinases, with potential implications in treating diseases related to these kinases (Angell et al., 2007).

Corrosion Inhibition

- Certain acrylamide derivatives of this compound demonstrated effective corrosion inhibition on copper in nitric acid solutions. This suggests its potential application in materials science and engineering (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFULSLXRHNJOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)